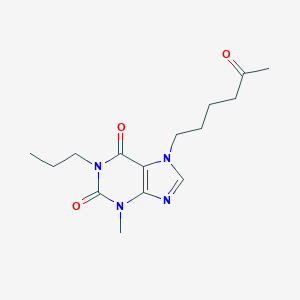

3-Methyl-7-(5-oxohexyl)-1-propylxanthine

Übersicht

Beschreibung

3-Methyl-7-(5-oxohexyl)-1-propylxanthine is a synthetic methylxanthine derivative. It is known for its various pharmacological properties, including neuroprotective, anti-inflammatory, and vasodilatory effects. This compound has been studied for its potential therapeutic applications in treating conditions such as chronic pain, dementia, and cardiovascular diseases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine typically involves the reaction of 3-methylxanthine with 5-oxohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-7-(5-oxohexyl)-1-propylxanthine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the xanthine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted xanthine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C15H22N4O3

Molecular Weight : 306.36 g/mol

The compound features a xanthine backbone with a propyl group and a 5-oxohexyl substituent, which contribute to its unique properties and potential biological activities. The functional groups present in this compound influence its reactivity and interactions within biological systems.

Biological Activities

Research indicates that 3-Methyl-7-(5-oxohexyl)-1-propylxanthine exhibits several biological activities, including:

- Cardiovascular Effects : It has been studied for its role in modulating cardiovascular functions, potentially offering therapeutic benefits in heart-related conditions.

- Neuroprotective Properties : The compound may provide protective effects against neuronal cell death, making it relevant in the treatment of cerebrovascular diseases and neurodegenerative disorders.

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, which could be beneficial in various inflammatory conditions.

Pharmaceutical Applications

The compound is primarily used in:

- Pharmaceutical Research : As a biochemical tool in studies related to cardiovascular functions and neuroprotection.

- Therapeutic Development : Investigated for potential use in treating ischemic conditions and other neurological disorders.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

- Study on Neuroprotection : A study demonstrated that the compound significantly reduced neuronal cell death in ischemic models, suggesting its potential as a therapeutic agent for stroke prevention.

- Cardiovascular Research : In another investigation, the compound was shown to enhance cardiac output and improve hemodynamic parameters in animal models, indicating its promise for treating heart failure .

Wirkmechanismus

The mechanism of action of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine involves multiple pathways:

Adenosine Receptor Antagonism: The compound acts as a weak antagonist of the adenosine A1 receptor, modulating synaptic adenosine signaling.

Phosphodiesterase Inhibition: Inhibits cyclic AMP and cyclic GMP phosphodiesterases, leading to increased levels of these cyclic nucleotides.

Neuroprotection: Enhances synaptic adenosine signaling and reduces glial production of proinflammatory factors.

Vergleich Mit ähnlichen Verbindungen

3-Methyl-7-(5-oxohexyl)-1-propylxanthine is unique compared to other methylxanthines due to its specific structural modifications. Similar compounds include:

Pentoxifylline: Used for intermittent claudication, shares vasodilatory properties but differs in its molecular structure.

Theophylline: Commonly used for respiratory diseases, has a different substitution pattern on the xanthine ring.

Caffeine: Widely known stimulant, differs significantly in its pharmacological profile and structure.

These comparisons highlight the unique pharmacological properties and potential therapeutic applications of this compound.

Biologische Aktivität

3-Methyl-7-(5-oxohexyl)-1-propylxanthine is a xanthine derivative with notable biological activities, particularly in cardiovascular research and potential therapeutic applications. This compound's unique structure, characterized by a xanthine backbone with a propyl group and a 5-oxohexyl substituent, influences its pharmacological properties and mechanisms of action.

- Molecular Formula : C15H22N4O3

- Molecular Weight : 306.36 g/mol

The presence of functional groups in this compound allows it to undergo various biochemical reactions typical of purine derivatives, which are crucial for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Adenosine Receptor Antagonism : Compounds in the methylxanthine class, including this derivative, act as competitive antagonists at G-coupled adenosine A1 and A2A receptors, which can influence cardiac function and neurotransmitter release .

- Phosphodiesterase Inhibition : The inhibition of phosphodiesterases leads to increased levels of cyclic AMP (cAMP), which is significant for various physiological processes including vasodilation and increased heart contractility .

- Ryanodine Receptor Activation : Methylxanthines have been shown to activate ryanodine receptors (RyRs), enhancing calcium release from the sarcoplasmic reticulum in muscle cells, which may augment muscle contraction and neuronal excitability .

Biological Activities

This compound has been associated with several biological activities:

- Cardiovascular Effects : Studies have demonstrated that this compound can improve heart performance and regional blood flow in animal models, suggesting potential applications in treating cardiovascular diseases .

- Neuroprotective Properties : The compound may enhance neuronal survival and function, indicating its potential for use in neurodegenerative conditions .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Notable Effects |

|---|---|---|

| This compound | Cardiovascular enhancement | Improved heart performance and blood flow |

| Theophylline | Bronchodilation | Commonly used in asthma treatment |

| Caffeine | CNS stimulation | Increased alertness and reduced fatigue |

| 1-Methylxanthine | Lower bioactivity | Less effective than other xanthines |

Case Studies

Several studies have explored the pharmacological effects of this compound:

- Cardiac Performance Study : In a study on dogs and rabbits, the compound was administered to assess its effects on heart performance. Results indicated significant improvements in both cardiac output and regional blood flow compared to baseline measurements .

- Neuroprotective Effects : A study focused on the neuroprotective properties of methylxanthines highlighted that derivatives like this compound could enhance neuronal survival under ischemic conditions, suggesting its potential role in stroke therapy .

Eigenschaften

IUPAC Name |

3-methyl-7-(5-oxohexyl)-1-propylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3/c1-4-8-19-14(21)12-13(17(3)15(19)22)16-10-18(12)9-6-5-7-11(2)20/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWBBXYWLYSKGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=CN2CCCCC(=O)C)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512589 | |

| Record name | 3-Methyl-7-(5-oxohexyl)-1-propyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55242-58-5 | |

| Record name | 3-Methyl-7-(5-oxohexyl)-1-propyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.